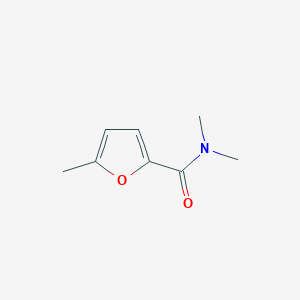
N,N,5-trimethylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N,N,5-trimethyl- is an organic compound with the molecular formula C8H11NO2 It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a carboxamide group and three methyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N,N,5-trimethyl- typically involves the reaction of 2-furancarboxylic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of 2-Furancarboxamide, N,N,5-trimethyl- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N,N,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-furancarboxylic acid or other oxidized derivatives.
Reduction: Formation of 2-furylmethylamine or other reduced forms.
Substitution: Formation of various substituted furans depending on the reagents used.
Scientific Research Applications
2-Furancarboxamide, N,N,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N,N,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Furancarboxamide, N,N,5-trimethyl- can be compared with other similar compounds, such as:
2-Furancarboxamide, N-methyl-: Similar structure but with fewer methyl groups, leading to different chemical properties and reactivity.
2-Furancarboxylic acid: Lacks the amide group, resulting in different chemical behavior and applications.
N,N-Dimethyl-2-furancarboxamide: Similar to 2-Furancarboxamide, N,N,5-trimethyl- but with different substitution patterns, affecting its reactivity and applications.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,5-trimethylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(11-6)8(10)9(2)3/h4-5H,1-3H3 |
InChI Key |
VXPMIHPSWXJYGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


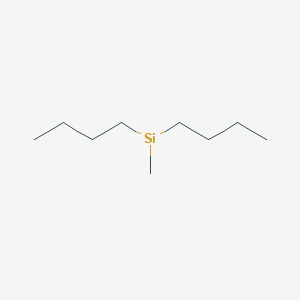
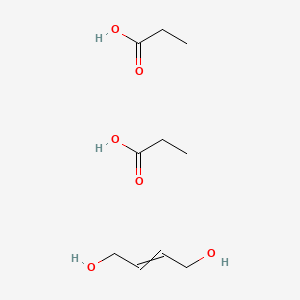
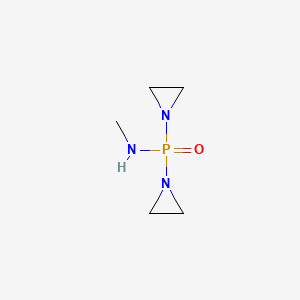


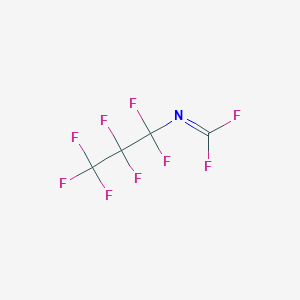
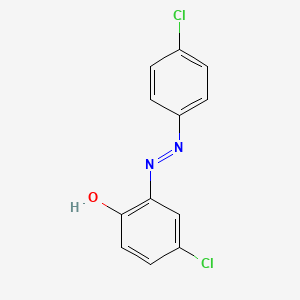
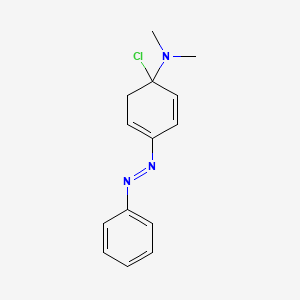

![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
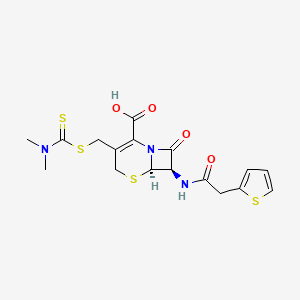
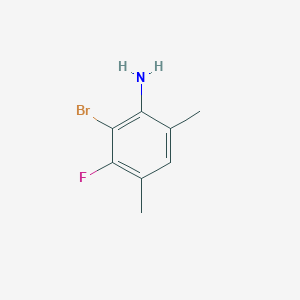
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)

